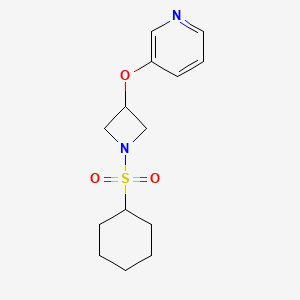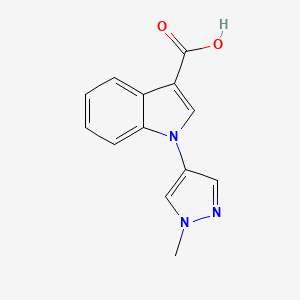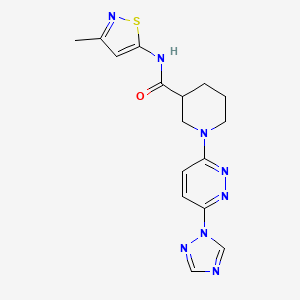
3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by a pyridine ring substituted with a cyclohexylsulfonyl group and an azetidin-3-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine typically involves the reaction of pyridine derivatives with cyclohexylsulfonyl chloride and azetidine. The reaction conditions often require the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The azetidin-3-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The cyclohexylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The azetidin-3-yl group may also play a role in modulating biological pathways.
Comparison with Similar Compounds
Azetidine derivatives: Compounds like azetidine-2-carboxylic acid and azetidine-3-carboxylic acid.
Pyridine derivatives: Compounds such as 2-chloropyridine and 3-bromopyridine.
Uniqueness: 3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine is unique due to the combination of its cyclohexylsulfonyl and azetidin-3-yl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(1-cyclohexylsulfonylazetidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-20(18,14-6-2-1-3-7-14)16-10-13(11-16)19-12-5-4-8-15-9-12/h4-5,8-9,13-14H,1-3,6-7,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGMFVPUCBWOSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5-(cyclopropanecarboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2392897.png)


![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone](/img/structure/B2392902.png)
![2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone](/img/structure/B2392903.png)

![1-(6-phenylpyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B2392908.png)
![2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol](/img/structure/B2392911.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2392913.png)
![N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2392914.png)
![4-[(2-methoxyphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392915.png)
![3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392916.png)

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(1,2-benzoxazol-3-yl)methanesulfonamide](/img/structure/B2392920.png)
